Dodovislactone B
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Overview
Description
Dodovislactone B is a natural product isolated from the aerial parts of the plant Dodonaea viscosa . It belongs to the class of diterpenoids and has a molecular formula of C21H30O5 . This compound has garnered interest due to its various biological activities, including anti-inflammatory, antioxidant, and antibacterial properties .
Preparation Methods
The preparation of Dodovislactone B is primarily achieved through extraction from Dodonaea viscosa . The synthetic routes and reaction conditions for this compound are not widely reported in the literature . it is known that the compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Chemical Reactions Analysis
Dodovislactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Dodovislactone B has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Dodovislactone B involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the growth and development of certain organisms, such as the larvae of C. rapae. The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms. Additionally, its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Dodovislactone B is structurally similar to other diterpenoids isolated from Dodonaea viscosa, such as Dodovislactone A . this compound is unique in its specific biological activities and molecular structure. Similar compounds include:
Dodovislactone A: Another diterpenoid from Dodonaea viscosa with similar biological activities.
Dodovisones A-D: Isoprenylated flavonoids from the same plant, which also exhibit various biological activities.
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZIMPKKBJIMEN-RFZNXHICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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